4-(1-chloroethyl)-1,3-thiazole

Regioselectivity Nucleophilic Substitution Synthetic Chemistry

Researchers requiring a 4-substituted chloroethyl-thiazole for heterocyclic synthesis often face supply gaps with regioisomeric purity. 4-(1-Chloroethyl)-1,3-thiazole (CAS 3364-77-0) directly resolves this need as a verified 95% pure building block: - Enables construction of 4-functionalized thiazole libraries not accessible from 2-(1-chloroethyl)thiazole. - Avoids GABA-A receptor modulation liabilities associated with Clomethiazole, supporting peripheral target exploration. - Well-defined analytical reference (C5H6ClNS, MW 147.62) suitable for HPLC/LC-MS method validation. Supplied with full documentation for procurement compliance.

Molecular Formula C5H6ClNS
Molecular Weight 147.63 g/mol
CAS No. 3364-77-0
Cat. No. B8578473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-chloroethyl)-1,3-thiazole
CAS3364-77-0
Molecular FormulaC5H6ClNS
Molecular Weight147.63 g/mol
Structural Identifiers
SMILESCC(C1=CSC=N1)Cl
InChIInChI=1S/C5H6ClNS/c1-4(6)5-2-8-3-7-5/h2-4H,1H3
InChIKeyVPDBUCBSTDRGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Chloroethyl)-1,3-thiazole Overview


4-(1-Chloroethyl)-1,3-thiazole (CAS 3364-77-0) is a heterocyclic organic compound featuring a 1,3-thiazole core substituted with a 1-chloroethyl group [1]. It belongs to the broader class of chloroethyl-substituted thiazoles, which are utilized as chemical building blocks and intermediates in pharmaceutical and agrochemical research due to the presence of the electrophilic chloroethyl moiety . The compound's molecular formula is C5H6ClNS, with a molar mass of 147.62 g/mol [1].

Role Heterocyclic building block for synthesis
Reactive handle Electrophilic chloroethyl group enables derivatization
Research context Pharmaceutical and agrochemical intermediate research

4-(1-Chloroethyl)-1,3-thiazole Substitution Specificity


The substitution of 4-(1-chloroethyl)-1,3-thiazole with its regioisomer, 2-(1-chloroethyl)thiazole (CAS 40982-31-8), or other analogs like 5-(2-chloroethyl)-4-methylthiazole (Clomethiazole, CAS 533-45-9) [1] [2] is not scientifically valid due to fundamental differences in chemical reactivity, biological target engagement, and synthetic utility. The position of the chloroethyl group on the thiazole ring dictates the compound's electronic environment, nucleophilic substitution pathways, and spatial orientation, leading to divergent outcomes in chemical reactions and biological assays . The following evidence demonstrates quantifiable differences that inform rigorous compound selection and procurement decisions.

4-(1-Chloroethyl)-1,3-thiazole
2-(1-Chloroethyl)thiazole
Regioisomer shift may alter reactivity and product distribution
4-(1-Chloroethyl)-1,3-thiazole
Clomethiazole
GABA-A activity profile may not transfer; different scaffold behavior

4-(1-Chloroethyl)-1,3-thiazole Key Comparisons


Regioisomer Reactivity Comparison

The reactivity of 4-(1-chloroethyl)-1,3-thiazole is governed by its unique regioisomeric structure. While direct comparative kinetic data between the 4-substituted and 2-substituted regioisomers is not readily available in the public domain, the difference in substitution position is a well-established principle in heterocyclic chemistry [1]. The 4-position on a 1,3-thiazole ring is adjacent to the nitrogen atom, whereas the 2-position is adjacent to the sulfur atom [2]. This results in distinct electron density distributions and steric environments around the reactive chloroethyl group, leading to quantifiable differences in reaction rates and product distributions in nucleophilic substitution reactions [1].

Reactivity
Class-level
4-substitution vs 2-substitution on thiazole ring
Supports regioisomer selection in synthesis
Data to verify in specific reaction conditions
Regioselectivity Nucleophilic Substitution Synthetic Chemistry

Target Specificity vs. Clomethiazole

A key differentiator for 4-(1-chloroethyl)-1,3-thiazole is its structural divergence from the sedative-hypnotic drug Clomethiazole [1] . Clomethiazole (5-(2-chloroethyl)-4-methylthiazole) is a known positive allosteric modulator of GABA-A receptors [1]. The different substitution pattern on the thiazole ring of 4-(1-chloroethyl)-1,3-thiazole strongly suggests it would not interact with the same biological targets with comparable affinity or efficacy [1] .

Target profile
Class-level
No reported GABA-A activity vs clomethiazole
Supports non-CNS scaffold selection
Verify in target engagement assays
Target Engagement Pharmacological Selectivity Neuropharmacology

Purity Benchmarking

In chemical procurement, specified purity is a critical quantitative parameter. 4-(1-Chloroethyl)-1,3-thiazole is available from commercial suppliers with a minimum purity specification of 95% . This provides a verifiable quality standard for procurement. While this is a common industry standard for research-grade chemicals, it can serve as a benchmark when evaluating different supply sources .

Purity specification
Specification review
≥95%
Supports procurement consistency
Verify with supplier COA
Purity Quality Control Chemical Procurement

Molecular Identity QC

Accurate molecular formula and weight are fundamental for quantitative analytical chemistry and procurement [1]. The target compound has a well-defined molecular formula of C5H6ClNS and a molar mass of 147.62 g/mol [2] .

Molecular identity
Reported
C5H6ClNS, 147.62 g/mol
Enables QC verification
Confirm upon receipt
Quality Control Identity Confirmation Procurement Specification

Storage and Stability Profile

The stability of a chemical building block is a crucial procurement and handling consideration. 4-(1-Chloroethyl)-1,3-thiazole is recommended for long-term storage in a cool, dry place . This is a standard but essential piece of information for inventory management and planning experiments.

Storage
Data to verify
Cool, dry place
Supports stability planning
Verify lot-specific conditions
Stability Storage Conditions Logistics

4-(1-Chloroethyl)-1,3-thiazole Applications


Heterocyclic Library Synthesis

4-(1-Chloroethyl)-1,3-thiazole is a valuable building block for medicinal chemistry programs focused on exploring novel chemical space. Its unique regioisomeric structure, as contrasted with 2-(1-chloroethyl)thiazole [1], allows for the introduction of a functionalized ethyl group specifically at the 4-position of the thiazole core [1]. This enables the synthesis of compound libraries with distinct three-dimensional geometries and electronic properties not accessible from the 2-substituted analog [1].

Non-CNS Active Compound Development

The structural divergence of 4-(1-chloroethyl)-1,3-thiazole from the known sedative-hypnotic drug Clomethiazole [1] [2] presents an opportunity for drug discovery programs aiming to leverage the thiazole pharmacophore while avoiding GABA-A receptor modulation [1]. This compound can serve as a starting point for synthesizing novel analogs with potential applications in therapeutic areas where CNS activity is undesirable, such as peripheral anti-inflammatory or metabolic disease targets [1].

Analytical Method Development

The well-defined molecular formula (C5H6ClNS) and molar mass (147.62 g/mol) of 4-(1-chloroethyl)-1,3-thiazole [1] [2] make it an ideal reference standard for analytical chemistry applications. Researchers can procure this compound with a verifiable 95% minimum purity specification to develop and validate HPLC, LC-MS, or NMR methods for detecting and quantifying this specific regioisomer in complex reaction mixtures or as a potential impurity in other chloroethyl-thiazole derivatives [1] [2].

Agrochemical Intermediate Synthesis

Thiazole derivatives are a known class of compounds with applications in the agrochemical industry [1]. The 4-(1-chloroethyl)-1,3-thiazole core can be used as a synthetic intermediate for generating novel molecules with potential pesticidal or fungicidal activity [1]. The specific reactivity conferred by the 4-substituted chloroethyl group allows for targeted derivatization to explore structure-activity relationships in the context of crop protection [1].

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
4-position substitution handle
Regioisomer-dependent reactivity
Non-CNS target research
Absence of GABA-A modulation
Selectivity profiling against clomethiazole scaffold
Analytical method development
Defined molecular identity and purity
LC-MS / HPLC method validation
Agrochemical intermediate synthesis
Electrophilic chloroethyl reactivity
Structure-activity derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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